molecular formula C18H28N2O4 B4187898 1-[4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol

1-[4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol

Cat. No.: B4187898
M. Wt: 336.4 g/mol
InChI Key: POISNYRKUHJBMF-UHFFFAOYSA-N
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Description

1-[4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropylamino group, a methoxyphenoxy group, and a morpholinyl group attached to a propanol backbone. Its molecular formula is C17H26N2O4.

Preparation Methods

The synthesis of 1-[4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the cyclopropylamino intermediate: This step involves the reaction of cyclopropylamine with a suitable precursor to form the cyclopropylamino group.

    Methoxyphenoxy intermediate synthesis: The methoxyphenoxy group is synthesized through the reaction of a methoxyphenol derivative with an appropriate reagent.

    Coupling of intermediates: The cyclopropylamino and methoxyphenoxy intermediates are then coupled under specific reaction conditions to form the desired compound.

    Introduction of the morpholinyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in drug development for treating specific diseases.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial applications.

Mechanism of Action

The mechanism of action of 1-[4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol can be compared with other similar compounds, such as:

    4-[(cyclopropylamino)methyl]-2-methoxyphenol hydrochloride: This compound shares a similar structure but lacks the morpholinyl group, resulting in different chemical and biological properties.

    1-(4-Methoxyphenoxy)-3-(4-morpholinyl)-2-propanol: This compound is similar but does not contain the cyclopropylamino group, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-22-18-10-14(11-19-15-3-4-15)2-5-17(18)24-13-16(21)12-20-6-8-23-9-7-20/h2,5,10,15-16,19,21H,3-4,6-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POISNYRKUHJBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CC2)OCC(CN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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